Benzoyl-L-histidine

描述

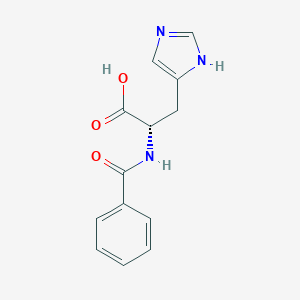

Benzoyl-L-histidine (CAS: 5354-94-9) is a modified amino acid derivative where the α-amino group of L-histidine is acylated with a benzoyl group. Its molecular formula is C₁₃H₁₃N₃O₃, with a molecular weight of 259.27 g/mol (anhydrous) or 277.28 g/mol as a monohydrate . Structurally, it consists of a histidine backbone (with an imidazole side chain) and a benzoyl moiety (Figure 1).

科学研究应用

Pharmaceutical Development

Benzoyl-L-histidine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its role in enhancing drug efficacy is significant, as it can improve the bioavailability and stability of active pharmaceutical ingredients (APIs). Research indicates that derivatives of this compound are being investigated for their potential to modulate neurotransmitter systems, thereby offering therapeutic benefits for conditions such as anxiety and depression .

Case Study: Neurological Disorders

A study highlighted the synthesis of a this compound derivative that exhibited enhanced binding affinity to serotonin receptors, suggesting its potential use in developing new antidepressants. The compound's structural modifications led to improved pharmacokinetic properties, demonstrating its applicability in drug formulation .

Biochemistry Research

In biochemical studies, this compound is utilized to investigate enzyme activities and protein interactions. It acts as a stabilizing agent in protein formulations, which is vital for maintaining the integrity of proteins used in research and therapeutic applications. The compound's ability to form stable complexes with enzymes facilitates the study of enzymatic mechanisms and interactions with substrates .

Example: Enzyme Activity Studies

Research involving this compound has shown its effectiveness in stabilizing enzymes during assays, allowing for more accurate measurements of enzymatic activity. This stability is particularly important when studying enzymes that are sensitive to environmental changes .

Cosmetic Formulations

This compound is incorporated into skincare products due to its potential antioxidant properties. It helps combat oxidative stress in skin cells, contributing to formulations aimed at reducing signs of aging and improving skin health. Its inclusion in cosmetic products is based on its ability to scavenge free radicals and enhance skin hydration .

Application: Anti-Aging Creams

Cosmetic formulations containing this compound have been developed, showing promising results in clinical trials for improving skin elasticity and reducing wrinkle depth. These formulations leverage the compound's antioxidant capabilities to promote healthier skin .

Food Industry

In the food sector, this compound acts as a preservative by inhibiting microbial growth, thus extending the shelf life of various food products. Its application helps maintain freshness and safety in food items by preventing spoilage caused by bacteria and fungi .

Case Study: Food Preservation

A study demonstrated that incorporating this compound into meat products significantly reduced microbial contamination over time. This application not only enhances food safety but also improves the overall quality of perishable goods .

Analytical Chemistry

This compound is utilized as a standard in chromatographic techniques, aiding in the accurate analysis of amino acids and peptides. Its well-defined chemical properties make it an ideal reference compound for calibrating analytical instruments used in biochemical research .

Example: Chromatographic Analysis

In analytical studies, this compound has been employed as a standard to improve the accuracy of amino acid quantification through high-performance liquid chromatography (HPLC). This application underscores its importance in ensuring reliable results in biochemical assays .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Enhanced efficacy and stability |

| Biochemistry | Enzyme activity studies | Improved accuracy in measurements |

| Cosmetics | Antioxidant properties in skincare | Reduces signs of aging; promotes skin health |

| Food Industry | Preservative to inhibit microbial growth | Extends shelf life; maintains freshness |

| Analytical Chemistry | Standard for chromatographic techniques | Ensures accurate analysis of amino acids and peptides |

常见问题

Q. Basic: What are the recommended handling and storage conditions for Benzoyl-L-histidine to ensure stability in laboratory settings?

Methodological Answer:

this compound monohydrate should be stored in a dry, tightly sealed container at room temperature (15–25°C), protected from light and moisture. Avoid prolonged storage to minimize degradation, which may generate hazardous byproducts . Incompatibility with oxidizers (e.g., peroxides) necessitates segregation from reactive chemicals. Use fume hoods and personal protective equipment (gloves, lab coat, safety goggles) during handling. Regular stability assessments via HPLC or mass spectrometry are advised to monitor degradation .

Q. Basic: How can this compound be synthesized from L-histidine, and what characterization techniques are essential for confirming its purity and structure?

Methodological Answer:

this compound is typically synthesized via acylation of L-histidine using benzoyl chloride or benzoyl anhydride in alkaline aqueous conditions. Key steps include:

- Reaction Setup: Dissolve L-histidine in NaOH, slowly add benzoyl chloride under ice-cooling, and maintain pH >10 .

- Purification: Isolate the product via recrystallization or column chromatography.

- Characterization: Use NMR (1H/13C) to confirm benzoylation at the amino group, FT-IR for amide bond verification (~1650 cm⁻¹), and HPLC (C18 column, UV detection) for purity assessment (>98%). Elemental analysis validates molecular composition .

Q. Basic: What role does this compound play in biochemical assays such as ELISA, and how should it be prepared for optimal activity?

Methodological Answer:

In ELISA kits, this compound acts as a blocking agent or stabilizer for antibodies. For preparation:

- Solution Preparation: Dissolve in PBS (pH 7.4) at 1–5 mM, filter-sterilize (0.22 µm), and store aliquots at –20°C.

- Optimization: Test concentrations to balance signal-to-noise ratios; excess may cause nonspecific binding. Validate activity via spike-and-recovery experiments in target matrices .

Q. Advanced: What strategies can be employed to mitigate interference from this compound degradation products in long-term biochemical studies?

Methodological Answer:

Degradation products (e.g., free histidine, benzoic acid) can interfere with assays. Mitigation strategies include:

- Analytical Monitoring: Use LC-MS/MS to track degradation kinetics and identify byproducts .

- Stabilizers: Add antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to buffer formulations.

- Storage Alternatives: Lyophilize aliquots under inert gas (N₂/Ar) to extend shelf life .

Q. Advanced: How can researchers optimize the benzoylation reaction conditions to improve the yield and selectivity of this compound synthesis?

Methodological Answer:

Optimization involves:

- Solvent Selection: Use DMF or THF to enhance solubility and reaction homogeneity.

- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature Control: Gradual warming (0°C → RT) minimizes side reactions.

- Yield Analysis: Compare yields via gravimetry and adjust stoichiometry (1.2:1 benzoyl chloride:L-histidine). Validate selectivity via MALDI-TOF to detect over-acylated byproducts .

Q. Advanced: What advanced analytical techniques are recommended for resolving conflicting data regarding this compound's solubility and reactivity in different solvent systems?

Methodological Answer:

Contradictory solubility/reactivity data arise from solvent polarity and pH variations. Resolve conflicts using:

- Solubility Profiling: Measure solubility parameters (Hansen solubility sphere) in 10+ solvents (e.g., DMSO, ethanol).

- Kinetic Studies: Conduct stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions.

- Computational Modeling: Apply COSMO-RS to predict solvent-solute interactions and validate with experimental DSC (differential scanning calorimetry) .

相似化合物的比较

Key Properties :

- Purity : ≥98% (HPLC) .

- Physical Form : White crystalline powder .

- Applications : Used in biochemical research, particularly in studying detoxification pathways (e.g., as a metabolite of benzoic acid in Peripatus species) , enzyme-substrate interactions, and peptide synthesis .

Structural and Functional Analogues

Benzoyl-L-histidine belongs to a class of benzoylated or benzylated amino acids. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of this compound with Analogues

Key Differences and Research Findings

Structural Modifications

Benzoyl vs. Benzyl Groups: this compound features a benzoyl group on the α-amino group, while 4(5)-benzyl-L-histidine has a benzyl group attached to the imidazole ring (C4/C5 position) . This difference impacts solubility and reactivity; the benzoyl group enhances hydrophobicity, whereas the benzyl group may sterically hinder imidazole-mediated interactions .

Ester Derivatives (Bzo-His-OMe) :

- The methyl ester in Bzo-His-OMe replaces the carboxylic acid, increasing lipophilicity and making it a precursor for solid-phase peptide synthesis .

Purity and Enantiomeric Excess (ee)

- This compound typically achieves ≥98% purity (HPLC) , while 4(5)-benzyl-L-histidine has 90–95% ee due to challenges in regioselective benzylation of the imidazole ring .

属性

IUPAC Name |

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPUFBIVWMAED-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941574 | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5354-94-9, 19785-88-7 | |

| Record name | N-Benzoyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019785887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-benzoyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。